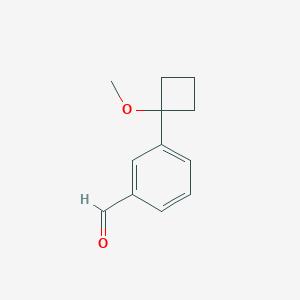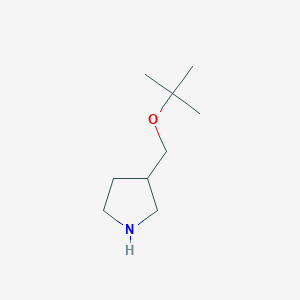
3-(Tert-butoxymethyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tert-butoxymethyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a tert-butoxymethyl group at the third position. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activity and ability to serve as a scaffold for drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxymethyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with tert-butyl bromoacetate under basic conditions to introduce the tert-butoxymethyl group. The reaction typically proceeds in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes as described above. The choice of reagents and conditions may be optimized for scalability, cost-effectiveness, and safety. Continuous flow reactors may also be employed to enhance reaction efficiency and product yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Tert-butoxymethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-(Tert-butoxymethyl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-(Tert-butoxymethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules, influencing their function. The tert-butoxymethyl group may enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and distribution .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: The parent compound, which lacks the tert-butoxymethyl group.
3-Methylpyrrolidine: A similar compound with a methyl group instead of a tert-butoxymethyl group.
Prolinol: A pyrrolidine derivative with a hydroxyl group at the second position
Uniqueness
3-(Tert-butoxymethyl)pyrrolidine is unique due to the presence of the tert-butoxymethyl group, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity, biological activity, and physicochemical properties, making it a valuable scaffold for drug design and synthesis .
Eigenschaften
Molekularformel |
C9H19NO |
|---|---|
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
3-[(2-methylpropan-2-yl)oxymethyl]pyrrolidine |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)11-7-8-4-5-10-6-8/h8,10H,4-7H2,1-3H3 |
InChI-Schlüssel |
SYADVNJMKHNDIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OCC1CCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


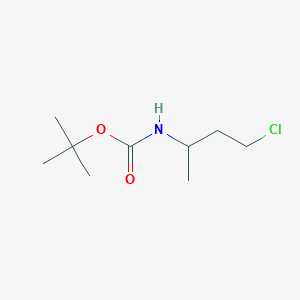
![1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-amine dihydrochloride](/img/structure/B13509215.png)
![Methyl6-(aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylatehydrochloride](/img/structure/B13509216.png)
![2-[Acetyl(phenyl)amino]benzoic acid](/img/structure/B13509226.png)
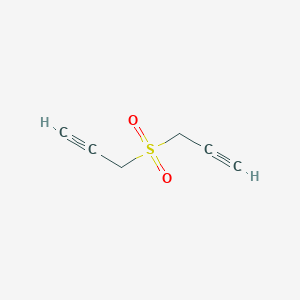


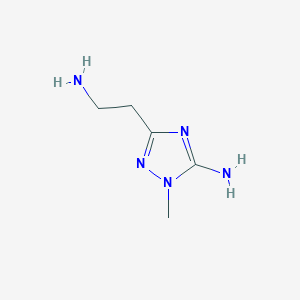
![6-iodo-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13509264.png)
![3-Azabicyclo[3.1.0]hexane-2-carboxylicacid,ethylester,[1R-(1-alpha-,2-alpha-,5-alpha-)]-(9CI)](/img/structure/B13509265.png)
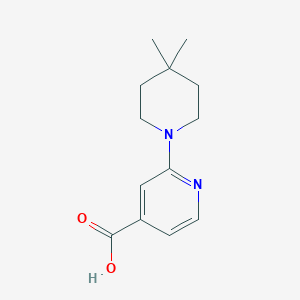
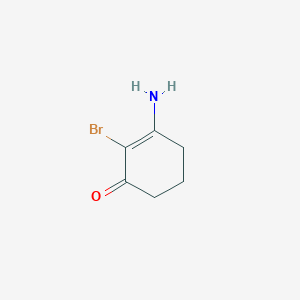
![2-[1-(oxan-4-yl)-1H-pyrazol-5-yl]aceticacid](/img/structure/B13509286.png)
